molecular formula C24H52FeP2 B14035001 Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)

Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)

Cat. No.: B14035001
M. Wt: 458.5 g/mol
InChI Key: UPZNKXTZCJAXQS-UHFFFAOYSA-N
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Description

Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is a complex organometallic compound that features a central iron atom coordinated with a carbanide ligand and a cyclopentyl-di(propan-2-yl)phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) typically involves the reaction of iron(II) salts with cyclopentyl-di(propan-2-yl)phosphane ligands in the presence of a carbanide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in stainless steel reactors equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of iron.

    Reduction: It can be reduced to lower oxidation states or to form iron-carbon bonds.

    Substitution: Ligand exchange reactions can occur, where the cyclopentyl-di(propan-2-yl)phosphane ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species or iron-carbon bonds.

Scientific Research Applications

Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: Investigated for its potential role in biological systems and as a model for iron-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

    Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center acts as a catalytic site, while the ligands modulate the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
  • Cyclopentyl-di(propan-2-yl)phosphane complexes with other transition metals

Uniqueness

Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is unique due to its specific ligand environment and the presence of both carbanide and phosphane ligands. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The iron center also provides unique catalytic properties that are not observed with other transition metals.

Properties

Molecular Formula

C24H52FeP2

Molecular Weight

458.5 g/mol

IUPAC Name

carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)

InChI

InChI=1S/2C11H23P.2CH3.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;/h2*9-11H,5-8H2,1-4H3;2*1H3;/q;;2*-1;+2

InChI Key

UPZNKXTZCJAXQS-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe+2]

Origin of Product

United States

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